![molecular formula C20H29NO8 B5050945 tetraethyl 3-[(dimethylamino)methylene]-1,4-pentadiene-1,1,5,5-tetracarboxylate](/img/structure/B5050945.png)
tetraethyl 3-[(dimethylamino)methylene]-1,4-pentadiene-1,1,5,5-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl 3-[(dimethylamino)methylene]-1,4-pentadiene-1,1,5,5-tetracarboxylate, commonly known as TDMAT, is a chemical compound used in scientific research applications. It is a highly reactive and versatile molecule that has been extensively studied for its ability to act as a precursor in the synthesis of various organic compounds. In
Wissenschaftliche Forschungsanwendungen
TDMAT has found widespread use in scientific research applications due to its ability to act as a precursor in the synthesis of various organic compounds. It is commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals. TDMAT is also used in the production of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
Wirkmechanismus
TDMAT acts as a dienophile in Diels-Alder reactions, which makes it a highly reactive and versatile molecule. It undergoes cycloaddition reactions with dienes to form cyclohexene derivatives. TDMAT also acts as a nucleophile in Michael addition reactions, which makes it useful in the synthesis of β-diketones and related compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of TDMAT. However, it is known to be highly toxic and should be handled with care. TDMAT is a potent inhibitor of acetylcholinesterase, an enzyme that is essential for proper neurological function. It has also been shown to induce oxidative stress in cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TDMAT in lab experiments is its high reactivity and versatility. It can be used in a wide range of reactions to produce various organic compounds. However, TDMAT is highly toxic and should be handled with care. It is also expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
For the use of TDMAT in scientific research include the synthesis of metal-organic frameworks, the development of new pharmaceuticals and agrochemicals, and the development of new materials with unique properties.
Synthesemethoden
TDMAT can be synthesized by reacting diethyl malonate with dimethylformamide dimethylacetal in the presence of a base such as sodium hydride. The resulting product is then treated with ethyl iodide to form TDMAT. This synthesis method has been optimized to produce high yields of TDMAT with minimal impurities.
Eigenschaften
IUPAC Name |
tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO8/c1-7-26-17(22)15(18(23)27-8-2)11-14(13-21(5)6)12-16(19(24)28-9-3)20(25)29-10-4/h11-13H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBWMWGJZSLSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=CN(C)C)C=C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

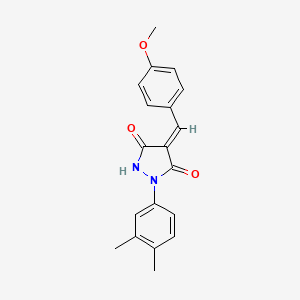
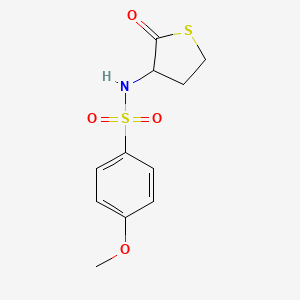
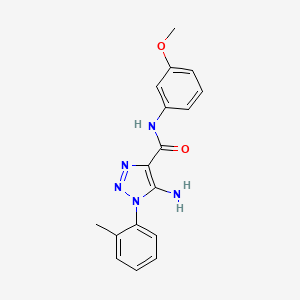
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5050898.png)
![2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5050901.png)
![N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5050907.png)
![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,2-dimethylbenzene](/img/structure/B5050915.png)

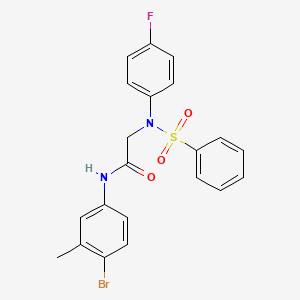
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5050926.png)
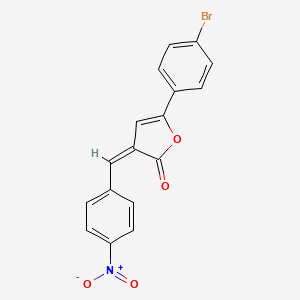
![4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5050946.png)
![4-[(anilinocarbonyl)(phenyl)amino]-2-methyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5050957.png)
![6-(6-methyl-2-pyridinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5050964.png)